
1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a fluorinated aromatic ring, a pyridine ring, a pyrimidine ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may include:
Formation of the Fluorinated Aromatic Ring:
Pyridine and Pyrimidine Ring Formation: These heterocyclic rings can be synthesized through various methods, such as cyclization reactions.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the different fragments together under specific reaction conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like halides or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme to prevent its activity.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
類似化合物との比較
Similar Compounds
1-(3-Fluorophenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one: Lacks the pyridine ring.
1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(piperazin-1-yl)pyrrolidin-2-one: Lacks the pyrimidine ring.
1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine: Lacks the ketone group.
Uniqueness
The uniqueness of 1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one lies in its combination of multiple functional groups and heterocyclic rings, which may confer specific biological activities and chemical properties not found in similar compounds.
特性
分子式 |
C24H25FN6O |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H25FN6O/c1-17-22(4-2-5-26-17)18-12-19(25)14-20(13-18)31-16-21(15-23(31)32)29-8-10-30(11-9-29)24-27-6-3-7-28-24/h2-7,12-14,21H,8-11,15-16H2,1H3 |
InChIキー |
KRTLYJDCOZBDAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C2=CC(=CC(=C2)F)N3CC(CC3=O)N4CCN(CC4)C5=NC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)

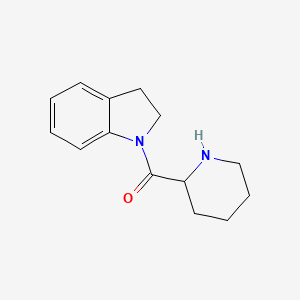
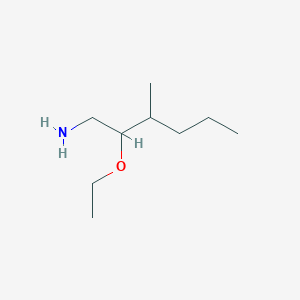

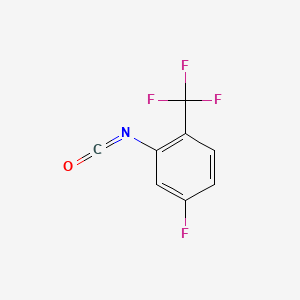
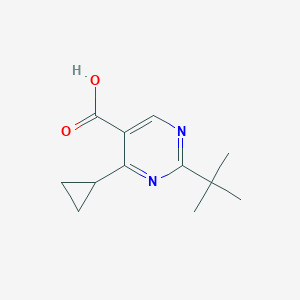
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)

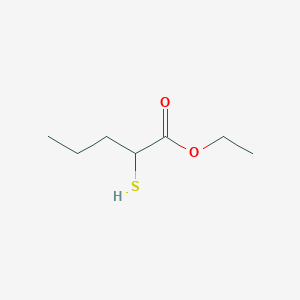
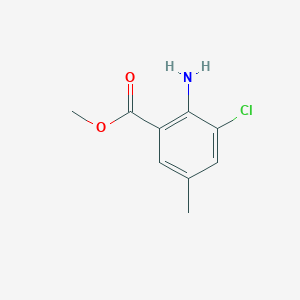
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)

